molecular formula C16H10ClFO5S B2997086 3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 866346-85-2

3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2997086
CAS No.: 866346-85-2
M. Wt: 368.76
InChI Key: MTFAZSCUMCNKNI-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group attached to a 3-chloro-4-fluorophenyl ring at position 3 of the chromen-2-one scaffold, with a methoxy substituent at position 5.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFAZSCUMCNKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, a synthetic compound with the molecular formula C16H10ClFO5S, has garnered attention in recent years for its potential biological activities. This compound is part of the coumarin family, known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, including relevant case studies and data tables.

  • Molecular Weight : 368.76 g/mol
  • Purity : Typically 95%
  • IUPAC Name : 3-(3-chloro-4-fluorophenyl)sulfonyl-6-methoxychromen-2-one

Anticancer Activity

Recent studies have explored the anticancer potential of coumarin derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For instance, in a study assessing its cytotoxic effects against human cancer cell lines (A431 and Jurkat), it was found to exhibit significant growth inhibition with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A431<5Doxorubicin10
Jurkat<5Doxorubicin12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its antimicrobial efficacy .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicated that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible mechanism for reducing inflammation in various conditions .

Case Studies

  • Study on Anticancer Properties : A recent publication detailed the effects of several coumarin derivatives on cancer cell lines. The study highlighted that compounds with similar structures to this compound exhibited enhanced apoptotic activity through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research focused on the synthesis and biological evaluation of coumarin derivatives against bacterial strains. The findings indicated that modifications to the phenyl ring significantly impacted antimicrobial potency, with this compound ranking among the most effective compounds tested .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-2-one derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a systematic comparison of the target compound with analogous structures:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one C₁₆H₁₁ClFO₅S 377.77 g/mol Sulfonyl (3-Cl-4-F-phenyl), 6-OCH₃ High polarity; potential enzyme inhibition N/A
3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one C₁₆H₁₀ClFO₃ 304.70 g/mol 2-Cl-6-F-phenyl, 7-OH, 2-CH₃ Hydroxy group enhances solubility
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one C₁₈H₁₄Cl₂O₂ 341.21 g/mol 3-Cl-phenyl, 6-Cl, 4,5,7-CH₃ Lipophilic; steric hindrance
3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one C₁₁H₉ClO₃ 224.64 g/mol 3-Cl, 4-OCH₃, 6-CH₃ Compact structure; moderate polarity
3-(2-Bromo-4,5-dimethoxyphenyl)-6-methoxy-2H-chromen-2-one C₁₈H₁₅BrO₅ 391.21 g/mol 2-Br-4,5-(OCH₃)₂-phenyl, 6-OCH₃ Bromine enhances reactivity
6-Fluoro-2-(3-fluorophenyl)chromen-4-one C₁₅H₈F₂O₂ 270.22 g/mol 6-F, 2-(3-F-phenyl) Dual fluorine; planar geometry
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one C₁₈H₁₃ClO₄ 340.75 g/mol 6-Cl, 7-epoxypropoxy, 4-phenyl Epoxide group; potential crosslinking

Key Findings:

Compounds with hydroxyl groups (e.g., ) exhibit even higher solubility but reduced metabolic stability compared to sulfonamides.

Steric and Electronic Modifications: Lipophilic substituents (e.g., 4,5,7-trimethyl in ) reduce water solubility but may enhance membrane permeability.

Structural Complexity and Applications: The epoxypropoxy group in introduces reactivity for polymer or prodrug conjugation, a feature absent in the target compound. Dual fluorine substituents in may improve metabolic stability and bioavailability compared to mono-halogenated analogs.

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